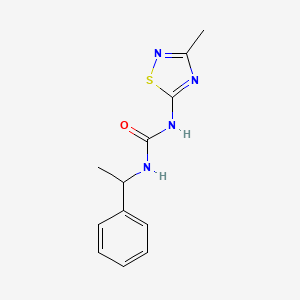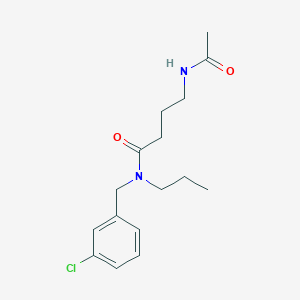![molecular formula C19H27N3O B5902035 (1R,9aR)-1-{[(1H-indol-4-ylmethyl)amino]methyl}octahydro-2H-quinolizin-1-ol](/img/structure/B5902035.png)
(1R,9aR)-1-{[(1H-indol-4-ylmethyl)amino]methyl}octahydro-2H-quinolizin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,9aR)-1-{[(1H-indol-4-ylmethyl)amino]methyl}octahydro-2H-quinolizin-1-ol, also known as 8-OH-DPAT, is a selective agonist of the 5-HT1A receptor. The 5-HT1A receptor is a subtype of the serotonin receptor that is involved in regulating mood, anxiety, and other physiological processes. The purpose of
Mechanism of Action
The mechanism of action of (1R,9aR)-1-{[(1H-indol-4-ylmethyl)amino]methyl}octahydro-2H-quinolizin-1-ol involves the activation of the 5-HT1A receptor. The activation of the receptor leads to the inhibition of adenylate cyclase and the subsequent decrease in the production of cyclic AMP. This results in the regulation of various physiological processes, including mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1R,9aR)-1-{[(1H-indol-4-ylmethyl)amino]methyl}octahydro-2H-quinolizin-1-ol are related to the activation of the 5-HT1A receptor. The activation of the receptor leads to the regulation of various physiological processes, including mood, anxiety, and other physiological processes. The agonist activity of (1R,9aR)-1-{[(1H-indol-4-ylmethyl)amino]methyl}octahydro-2H-quinolizin-1-ol has been shown to have anxiolytic and antidepressant effects in various animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using (1R,9aR)-1-{[(1H-indol-4-ylmethyl)amino]methyl}octahydro-2H-quinolizin-1-ol in lab experiments is its selective agonist activity for the 5-HT1A receptor. This allows researchers to study the effects of 5-HT1A receptor activation on various physiological processes. However, one of the limitations is that the effects of (1R,9aR)-1-{[(1H-indol-4-ylmethyl)amino]methyl}octahydro-2H-quinolizin-1-ol may differ in different animal models and may not be directly applicable to humans.
Future Directions
There are several future directions related to the use of (1R,9aR)-1-{[(1H-indol-4-ylmethyl)amino]methyl}octahydro-2H-quinolizin-1-ol in scientific research. One of the future directions is the study of the effects of (1R,9aR)-1-{[(1H-indol-4-ylmethyl)amino]methyl}octahydro-2H-quinolizin-1-ol in humans. This includes the study of the effects of the agonist activity of (1R,9aR)-1-{[(1H-indol-4-ylmethyl)amino]methyl}octahydro-2H-quinolizin-1-ol on mood, anxiety, and other physiological processes. Another future direction is the development of more selective agonists for the 5-HT1A receptor. This includes the development of agonists with improved pharmacokinetic properties and reduced side effects.
Synthesis Methods
The synthesis of (1R,9aR)-1-{[(1H-indol-4-ylmethyl)amino]methyl}octahydro-2H-quinolizin-1-ol involves several steps. The first step involves the reaction of indole-4-carboxaldehyde with ethylmagnesium bromide to form the corresponding alcohol. The alcohol is then reacted with 1,2-dibromoethane to form the dibromo compound. The dibromo compound is then treated with sodium borohydride to form the corresponding amine. The amine is then reacted with 8-hydroxyquinoline to form (1R,9aR)-1-{[(1H-indol-4-ylmethyl)amino]methyl}octahydro-2H-quinolizin-1-ol.
Scientific Research Applications
(1R,9aR)-1-{[(1H-indol-4-ylmethyl)amino]methyl}octahydro-2H-quinolizin-1-ol has been used in various scientific research applications. One of the main applications is in the study of the 5-HT1A receptor. The agonist activity of (1R,9aR)-1-{[(1H-indol-4-ylmethyl)amino]methyl}octahydro-2H-quinolizin-1-ol allows researchers to study the effects of 5-HT1A receptor activation on various physiological processes. This includes the regulation of mood, anxiety, and other physiological processes.
properties
IUPAC Name |
(1R,9aR)-1-[(1H-indol-4-ylmethylamino)methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c23-19(9-4-12-22-11-2-1-7-18(19)22)14-20-13-15-5-3-6-17-16(15)8-10-21-17/h3,5-6,8,10,18,20-21,23H,1-2,4,7,9,11-14H2/t18-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOGPYYWWAAROA-RTBURBONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)(CNCC3=C4C=CNC4=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@]([C@H]2C1)(CNCC3=C4C=CNC4=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-ethylphenyl)ethyl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901962.png)
amino]methyl}-1-tert-butylpyrrolidin-2-one](/img/structure/B5901969.png)
![2-{3-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol](/img/structure/B5901979.png)


![N-[1-(3-pyridinylmethyl)-4-piperidinyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinamine bis(trifluoroacetate)](/img/structure/B5901988.png)
![3-[3-({[2-(2-oxoimidazolidin-1-yl)ethyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B5902001.png)
![(1R,9aR)-1-({[(1S)-1-(3-methylpyridin-2-yl)ethyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5902003.png)
![N-[(3-isobutylisoxazol-5-yl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B5902006.png)
![3-(2-methyl-1H-indol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]propanamide](/img/structure/B5902017.png)

![N-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}-N-(pyridin-3-ylmethyl)butan-2-amine](/img/structure/B5902033.png)
amino]methyl}benzoic acid](/img/structure/B5902042.png)
![2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B5902044.png)